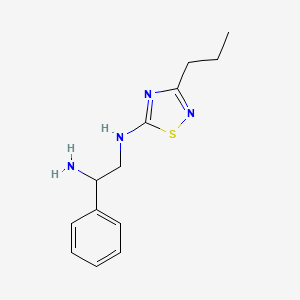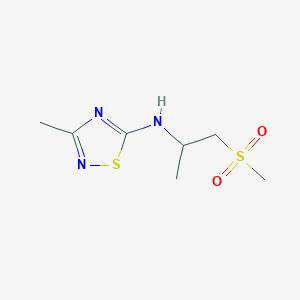
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine, also known as PTED, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PTED belongs to the class of thiadiazole derivatives and has been found to exhibit significant pharmacological activity.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to exhibit significant pharmacological activity and has been studied for its potential applications in the treatment of various diseases. It has been found to possess anticancer, anticonvulsant, antihypertensive, and anti-inflammatory activities. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been found to reduce the levels of reactive oxygen species, which play a role in the development of various diseases. In addition, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, which makes it easier to study its pharmacological properties. It is also stable and can be easily synthesized in large quantities. However, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicity. Further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its pharmacokinetics and toxicity in humans. In addition, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine can be further modified to improve its pharmacological properties and increase its selectivity towards specific targets. Further studies are needed to fully understand the potential of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine as a therapeutic agent.
Synthesemethoden
The synthesis of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine involves the reaction of 3-propyl-1,2,4-thiadiazole-5-carbonitrile with phenylhydrazine in the presence of ethanol and sulfuric acid. The resulting product is then treated with ethylenediamine to obtain 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. The synthesis method has been optimized to yield a high purity product with good yields.
Eigenschaften
IUPAC Name |
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-2-6-12-16-13(18-17-12)15-9-11(14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,14H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAHLVEHCSACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)NCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)


![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)
![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
